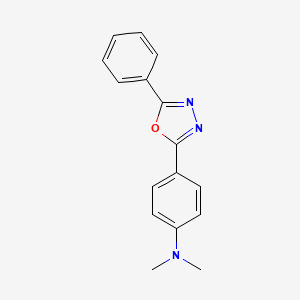![molecular formula C19H19N5O3S B11095169 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B11095169.png)
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(13-BENZOTHIAZOL-2-YL)PIPERAZIN-1-YL]-N-(4-NITROPHENYL)ACETAMIDE is a complex organic compound that features a benzothiazole moiety linked to a piperazine ring, which is further connected to a nitrophenyl group through an acetamide linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(13-BENZOTHIAZOL-2-YL)PIPERAZIN-1-YL]-N-(4-NITROPHENYL)ACETAMIDE typically involves multi-step procedures. One common method starts with the preparation of the benzothiazole core, which can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde . The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the acylation of the piperazine derivative with 4-nitrophenylacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields . Additionally, continuous flow chemistry might be used to ensure consistent product quality and scalability .
化学反応の分析
Types of Reactions
2-[4-(13-BENZOTHIAZOL-2-YL)PIPERAZIN-1-YL]-N-(4-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzothiazole and piperazine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for nitro group reduction.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole and piperazine derivatives.
科学的研究の応用
作用機序
The mechanism of action of 2-[4-(13-BENZOTHIAZOL-2-YL)PIPERAZIN-1-YL]-N-(4-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with DNA, leading to the inhibition of DNA replication and transcription . The piperazine ring can enhance the compound’s binding affinity to various receptors, while the nitrophenyl group contributes to its overall biological activity . These interactions disrupt cellular processes, leading to cell death in cancer cells .
類似化合物との比較
Similar Compounds
2-(Piperazin-1-yl)benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the nitrophenyl group.
N-(4-Nitrophenyl)piperazine: Contains the piperazine and nitrophenyl groups but lacks the benzothiazole moiety.
Benzothiazole derivatives: Various derivatives with different substituents on the benzothiazole ring.
Uniqueness
2-[4-(13-BENZOTHIAZOL-2-YL)PIPERAZIN-1-YL]-N-(4-NITROPHENYL)ACETAMIDE is unique due to the combination of the benzothiazole, piperazine, and nitrophenyl groups, which confer distinct biological activities and potential therapeutic applications .
特性
分子式 |
C19H19N5O3S |
|---|---|
分子量 |
397.5 g/mol |
IUPAC名 |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C19H19N5O3S/c25-18(20-14-5-7-15(8-6-14)24(26)27)13-22-9-11-23(12-10-22)19-21-16-3-1-2-4-17(16)28-19/h1-8H,9-13H2,(H,20,25) |
InChIキー |
VPWXGFJQDLFANG-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,4-dimethoxyphenyl)-11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11095090.png)
![6-Amino-4-(4-fluorophenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11095092.png)

![2-methoxy-4-[(E)-{2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11095101.png)
![7-methyl-2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11095102.png)
![ethyl (2E)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate](/img/structure/B11095108.png)
![2-chloro-4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol](/img/structure/B11095119.png)
![1-(4-methoxyphenyl)-N-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}methanamine](/img/structure/B11095125.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11095145.png)
![(2E)-3-benzyl-N-(4-chlorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11095150.png)
![5,7-Diethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one](/img/structure/B11095151.png)
![ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B11095156.png)
![N'-[(E)-(4-nitrophenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B11095157.png)
![2,5-dichloro-N-[(4-chlorophenyl)carbamoyl]-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11095176.png)
